molecular formula C7H8F2O3 B3000959 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1955548-76-1

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B3000959
CAS No.: 1955548-76-1
M. Wt: 178.135
InChI Key: UDPRWNCDCYXBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1955548-76-1) is a synthetically valuable chemical reagent with the molecular formula C7H8F2O3 and a molecular weight of 178.13 g/mol . This compound features a fused oxabicyclo[4.1.0]heptane core, which incorporates both an oxygen atom and a cyclopropane ring, a structure confirmed by its SMILES notation OC(=O)C12OCCCC1C2(F)F . The primary research value of this compound lies in its role as a versatile building block in pharmaceutical R&D and medicinal chemistry. The scaffold is a cyclopropane derivative , a class of structures widely used in rational drug design to improve the properties of lead compounds . Researchers utilize this and similar structures to increase metabolic stability , enhance biological activity , and improve pharmacokinetic (PK) parameters such as water solubility and plasma clearance . The presence of the carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing for conjugation to other molecular fragments, while the difluoro-substitution on the cyclopropane ring can significantly influence the molecule's electronic properties and conformational stability. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c8-7(9)4-2-1-3-12-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPRWNCDCYXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable precursor such as a cyclohexene derivative.

    Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Cyclization: The formation of the bicyclic structure is facilitated by intramolecular cyclization reactions, often under acidic or basic conditions.

    Oxidation: The carboxylic acid group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohols or other reduced forms of the compound.

    Substitution Products: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclic Carboxylic Acids

The following table and analysis highlight key structural and functional differences between 7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Applications/Properties
This compound 2248351-67-7 C₈H₁₀F₂O₂ 188.16 Bicyclo[4.1.0], 2-oxa, 7,7-difluoro, carboxylic acid at 1-position Building block for fluorinated pharmaceuticals
3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid 1892678-82-8 C₁₂H₁₈N₂O₄ 254.28 Bicyclo[4.1.0], 3-aza, Boc-protected amine, carboxylic acid at 1-position Intermediate in peptide synthesis
5-Halo-4-fluoro-4,7,7-trimethyl-3-oxabicyclo[4.1.0]heptane-2-one Not specified C₉H₁₂F₃O₂ 218.19 (example) Bicyclo[4.1.0], 3-oxa, 4-fluoro, 7,7-dimethyl, halogenated (e.g., Cl, Br) at 5-position Precursor to cyclopropane carboxylic acids
6,6-Difluorospiro[2.5]octane-1-carboxylic acid Not specified C₉H₁₂F₂O₂ 202.19 Spiro[2.5]octane core, 6,6-difluoro, carboxylic acid at 1-position Conformational restriction in drug design
(1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 464-78-8 C₁₀H₁₄O₃ 182.22 Bicyclo[2.2.1], 2-oxa, 3-oxo, 4,7,7-trimethyl, carboxylic acid at 1-position Chiral resolving agent (e.g., ketopinic acid)

Key Observations:

Core Structure Differences :

  • The bicyclo[4.1.0]heptane system in the target compound contrasts with the bicyclo[2.2.1]heptane framework of ketopinic acid derivatives. The latter’s smaller ring system increases strain and alters stereochemical accessibility .
  • Spiro compounds (e.g., 6,6-difluorospiro[2.5]octane-1-carboxylic acid) introduce axial chirality, while bicyclic systems prioritize planar rigidity .

Substituent Effects :

  • Fluorine atoms in the target compound enhance electronegativity and metabolic stability compared to methyl or oxo groups in analogs like ketopinic acid .
  • Boc-protected amines (e.g., 3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid) improve solubility and facilitate stepwise synthesis in peptide coupling reactions .

Functional Group Diversity :

  • The carboxylic acid group is a common feature, enabling salt formation or esterification.
  • Oxa/aza substitutions influence hydrogen bonding and polarity. For example, 3-aza derivatives may interact with biological targets via nitrogen lone pairs .

Ketopinic acid derivatives are established in chiral separations due to their rigid, enantiopure scaffolds .

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s fluorinated core is synthesized via cyclopropanation strategies, similar to methods for 5-halo-4-fluoro-4,7,7-trimethyl-3-oxabicyclo[4.1.0]heptane-2-ones .
  • Drug Discovery : PharmaBlock Sciences lists analogs like 3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (AS98525) as key intermediates for constrained peptidomimetics, priced at $675/250 mg .
  • Safety and Crystallinity : Pharmacopeial standards (e.g., crystallinity tests per 〈695〉) ensure purity for compounds like these, critical for regulatory compliance .

Biological Activity

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H8F2O3C_7H_8F_2O_3, with a molecular weight of 178.14 g/mol. The compound features two fluorine atoms and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₈F₂O₃
Molecular Weight178.14 g/mol
IUPAC NameThis compound
SMILESC1CC2C(C2(F)F)(OC1)C(=O)O
InChI KeyUDPRWNCDCYXBRH-UHFFFAOYSA-N

Pharmacological Properties

Research on the biological activity of this compound indicates several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies have proposed several pathways:

  • Interaction with Membrane Proteins : The compound may interact with membrane proteins, altering their function and leading to antimicrobial effects.
  • Modulation of Signaling Pathways : It could influence signaling pathways associated with inflammation and immune responses.
  • Inhibition of Metabolic Enzymes : The presence of fluorine atoms may enhance the compound's ability to bind to active sites of enzymes, inhibiting their activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various bicyclic compounds included this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are effective for preparing 7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid?

A multistep approach is typically employed. First, bicyclo[4.1.0]heptane scaffolds are functionalized via photochemical or thermal cyclization of precursor dienes. Fluorination at the 7,7-positions is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions . Subsequent oxidation and carboxylation steps introduce the carboxylic acid moiety. Purification via flash chromatography (e.g., silica gel with PE/EA gradients) or recrystallization ensures high purity .

Q. How can the stereochemistry and structural integrity of this compound be validated?

Key techniques include:

  • X-ray crystallography to confirm bicyclic geometry and fluorine placement .
  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes between axial/equatorial fluorine configurations, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify ring strain and substituent effects .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
    Computational methods (DFT) may supplement experimental data to predict stability and electronic properties .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in ring-opening reactions?

The electron-withdrawing fluorine atoms and strained bicyclic system enhance reactivity. Ring-opening can occur via nucleophilic attack at the oxabicyclo oxygen or electrophilic pathways at the carboxyl group. Solvent polarity (e.g., DCM vs. THF), temperature, and catalysts (e.g., DMAP for acylations) critically influence reaction outcomes . For example, photoinduced decarboxylative allylation requires UV light to generate radicals, enabling C–C bond formation .

Q. How does computational modeling explain the electronic effects of fluorine substitution on this compound’s stability?

Density functional theory (DFT) reveals that fluorination increases ring strain energy by 10–15 kcal/mol compared to non-fluorinated analogs, destabilizing the bicyclic core. However, fluorine’s inductive effect stabilizes the carboxylate anion, enhancing solubility in polar solvents. Molecular dynamics simulations further predict conformational rigidity, which impacts binding affinity in biological applications .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

  • Reagent purity : Moisture-sensitive fluorinating agents (e.g., DAST) require strict anhydrous conditions .
  • Steric effects : Bulky substituents hinder carboxylation; microwave-assisted synthesis may improve efficiency .
  • By-product formation : LC-MS monitoring identifies intermediates, enabling kinetic control optimization .

Q. How can researchers mitigate safety risks during handling and storage?

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis .
  • Handling : Use explosion-proof equipment (e.g., spark-free tools) due to flammability risks. PPE (gloves, goggles) is mandatory to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Methodological Guidelines

Q. What analytical workflows are recommended for studying this compound’s interactions with biomolecules?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities.
  • Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites, guided by the compound’s rigid bicyclic structure .
  • Metabolic stability assays (e.g., liver microsomes) assess pharmacokinetic potential .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Use co-solvents (e.g., DMSO ≤5%) or cyclodextrin-based formulations.
  • Adjust pH to deprotonate the carboxylic acid (pKa ~4.5), enhancing water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.